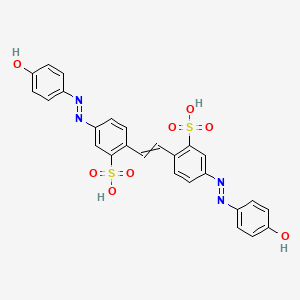

C.I. Direct yellow 4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C.I. Direct Yellow 4 is a synthetic dye belonging to the class of direct dyes, which are anionic dyes with substantivity for cellulosic fibers. It is commonly used for dyeing cotton, paper, leather, wool, silk, and nylon. Direct dyes are known for their bright shades but generally exhibit poor wash fastness. This compound is characterized by its vibrant yellow color and is used in various industrial applications.

準備方法

The synthesis of C.I. Direct Yellow 4 involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions typically include an acidic medium for diazotization and a slightly alkaline medium for the coupling reaction. Industrial production methods often involve the use of large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the dye.

化学反応の分析

C.I. Direct Yellow 4 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

C.I. Direct Yellow 4 has several scientific research applications:

Chemistry: It is used as a pH indicator and in various analytical techniques to study chemical reactions and processes.

Biology: The dye is used as a biological stain to highlight structures in biological tissues.

Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.

Industry: It is widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.

作用機序

The mechanism of action of C.I. Direct Yellow 4 involves its interaction with the fibers it dyes. The dye molecules adhere to the fabric molecules through weak hydrogen bonding and Van der Waals forces. The flat shape and length of the dye molecules enable them to lie alongside cellulose fibers, maximizing these interactions. The dye does not form permanent chemical bonds with the fibers but is held in place by these weak forces.

類似化合物との比較

C.I. Direct Yellow 4 can be compared with other direct dyes such as C.I. Direct Yellow 12 and C.I. Direct Yellow 50. While all these dyes belong to the same class and share similar properties, this compound is unique in its specific shade of yellow and its particular application properties. Similar compounds include:

C.I. Direct Yellow 12: Known for its photoinduced reversible trans-cis isomerism.

C.I. Direct Yellow 50: Commonly used for dyeing cellulosic fabrics and has different adsorption properties compared to this compound.

This compound stands out due to its specific molecular structure and the resulting dyeing properties, making it suitable for a wide range of applications.

生物活性

C.I. Direct Yellow 4, also known by its chemical name C.I. 24890, is a synthetic dye widely used in the textile industry for dyeing cellulose and polyamide fibers. This compound belongs to the azo dye class, characterized by the presence of one or more azo groups (-N=N-). Understanding its biological activity is crucial due to its potential health implications and environmental impact.

- Molecular Formula : C26H18N4Na2O8S2

- Molecular Weight : 624.55 g/mol

- CAS Registry Number : 3051-11-4

- Solubility : Soluble in water, slightly soluble in acetone, and adequately soluble in ethanol.

This compound exhibits vibrant yellow coloration and is used not only for textiles but also for leather and paper applications due to its good dyeing properties .

Toxicological Concerns

Research indicates that azo dyes, including this compound, can undergo metabolic activation in the body, leading to the formation of potentially carcinogenic metabolites. The cleavage of the azo bond can produce aromatic amines, which are known to possess mutagenic properties .

Key Findings:

- Genotoxicity : Studies have shown that exposure to certain azo dyes can induce mutations in various cell lines, including Salmonella typhimurium and mouse lymphoma cells . This suggests a potential mechanism through which this compound may exert harmful biological effects.

- Carcinogenicity : Although direct evidence linking this compound to cancer is limited, related compounds have demonstrated carcinogenic potential in animal studies, raising concerns about long-term exposure .

Case Studies

- Occupational Exposure : A review of case-control studies highlighted increased bladder cancer risks among workers in the textile dyeing industry who were exposed to various dyes, including those structurally similar to this compound .

- Allergic Reactions : Reports indicate that individuals wearing textiles dyed with certain azo dyes have experienced allergic dermatitis, suggesting that this compound may also contribute to skin sensitization .

Environmental Impact

The environmental persistence of azo dyes poses significant risks to aquatic ecosystems. Studies have shown that these compounds can accumulate in wastewater from dyeing processes, leading to potential toxicity for aquatic organisms .

Adsorption Studies

Recent research focused on the adsorption capacity of silica for removing this compound from aqueous solutions has shown promising results:

- Adsorption Efficiency : Silica prepared from sodium silicate demonstrated effective removal rates of this compound from contaminated water sources, indicating a viable method for mitigating pollution caused by textile effluents .

Summary of Biological Effects

特性

CAS番号 |

91-34-9 |

|---|---|

分子式 |

C26H20N4O8S2 |

分子量 |

580.6 g/mol |

IUPAC名 |

5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C26H20N4O8S2/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20/h1-16,31-32H,(H,33,34,35)(H,36,37,38)/b2-1+,29-27?,30-28? |

InChIキー |

HNJRBCJUHORNHV-CJEIWIIRSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |

異性体SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |

正規SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |

Key on ui other cas no. |

91-34-9 |

関連するCAS |

3051-11-4 (di-hydrochloride salt) 68966-53-0 (hydrochloride salt) 75508-33-7 (di-potassium salt) 75673-23-3 (potassium.hydrochloride salt) 79069-96-8 (potassium.hydrochloride salt) |

同義語 |

illiant yellow C.I. Direct Yellow 4 Direct Yellow 4 dye Direct Yellow 4 dye dipotassium salt Direct Yellow 4 dye disodium salt Direct Yellow 4 dye potassium.sodium salt Direct Yellow 4 dye sodium salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。